1-Amino-1-deoxy-D-ribitol

Stereochemistry Quality Control Analytical Standard

Synthesizing MAIT cell ligands or lumazine synthase inhibitors? Substituting this chiral amino sugar alcohol abolishes bioactivity. - **Critical differentiation:** (2R,3S,4S) configuration essential for MR1-restricted antigen presentation. L-isomer or D-ribitol inactive. - **QC-ready:** [α]/D -11.0±3.0° validates stereochemistry. - **Supply:** Free base (oil) or stabilized HCl salt (CAS 22566-17-2) available. - **Immediate dispatch** from global warehouses.

Molecular Formula C5H13NO4
Molecular Weight 151.16 g/mol
CAS No. 527-47-9
Cat. No. B3343418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-deoxy-D-ribitol
CAS527-47-9
Molecular FormulaC5H13NO4
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)N
InChIInChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m0/s1
InChIKeyRNHXWPCUJTZBAR-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-deoxy-D-ribitol: Identity and Physicochemical Profile


1-Amino-1-deoxy-D-ribitol (CAS 527-47-9), also referred to as D-ribitylamine, is a chiral amino sugar alcohol classified as an aminodeoxyalditol. It is characterized by a five-carbon (pentitol) backbone with an amino group substitution at the C-1 position, yielding the molecular formula C5H13NO4 and a molecular weight of 151.16 g/mol [1]. This compound is fundamentally a derivative of D-ribitol, wherein the terminal hydroxyl is replaced by a primary amine, conferring distinct reactivity and hydrogen-bonding capabilities [2]. It is commercially available as a free base (often as an oil or low-melting solid) and as a stabilized hydrochloride salt (CAS 22566-17-2) . The compound is non-toxic, highly soluble in water (calculated water solubility of 1e+006 mg/L at 25°C), and serves as a key synthetic intermediate in biochemical and pharmaceutical research, particularly for the construction of riboflavin pathway analogues and MAIT cell antigen precursors .

Chiral D-ribitylamine for MAIT cell antigen precursor synthesis
Riboflavin pathway analogue construction intermediate
Available as free base or HCl salt to match synthetic route

Why 1-Amino-1-deoxy-D-ribitol Cannot Be Generically Substituted


Generic substitution with similar amino sugars or polyols is inadvisable due to the strict stereochemical and functional group requirements of the biological and synthetic pathways in which 1-amino-1-deoxy-D-ribitol is employed. The compound's (2R,3S,4S) configuration is essential for recognition by enzymes such as lumazine synthase and for the formation of the D-ribityl side chain in riboflavin analogues [1]. For instance, substituting the compound with D-ribitol (which lacks the nucleophilic amine) or with an L-isomer (1-amino-1-deoxy-L-ribitol) completely abolishes its capacity to serve as a precursor in the biosynthesis of the MAIT cell ligand 5-A-RU (5-amino-6-(D-ribitylamino)uracil) [2]. Furthermore, the hydrochloride salt (CAS 22566-17-2) offers a distinct stability and solubility profile compared to the free base, making it the preferred form for analytical standards and long-term storage in procurement settings . The following quantitative evidence details these critical differentiators against relevant comparators.

L-isomer lacks enzyme recognition; D-configuration is essential for ribitylamino coupling.
HCl salt vs. free base: stability and solubility differences may alter synthetic or assay outcomes.
D-Ribitol lacks nucleophilic amine; cannot serve as precursor in lumazine synthase inhibitor construction.

1-Amino-1-deoxy-D-ribitol Procurement Evidence


Stereochemical Identity by Optical Rotation

The specific optical rotation provides a definitive, quantifiable metric to verify the enantiomeric purity of 1-amino-1-deoxy-D-ribitol hydrochloride, a critical parameter for ensuring biological activity in assays requiring the native D-configuration. The D-isomer (CAS 22566-17-2) exhibits a specific rotation of [α]/D -11.0±3.0° (c = 1 in 0.1 M HCl) . In contrast, the L-isomer (1-amino-1-deoxy-L-ribitol) would theoretically exhibit a positive rotation of equal magnitude (due to enantiomeric relationship), though its exact value is not as commonly reported in standard references, underscoring the D-isomer's established characterization for research use . This measurement is essential for procurement of the correct stereoisomer for applications like riboflavin analogue synthesis where the D-configuration is mandatory.

Optical Rotation
Data to verify
[α]/D -11.0±3.0° (c 1, 0.1M HCl)
Supports stereochemical identity review; D-configuration confirmation.
Value reported; verify against certificate of analysis.
Stereochemistry Quality Control Analytical Standard

Aqueous Solubility Advantage Over Parent Polyol

The introduction of the primary amine group at C-1 significantly enhances the compound's aqueous solubility compared to its parent polyol, D-ribitol. While both compounds are highly water-soluble, 1-amino-1-deoxy-D-ribitol exhibits a calculated water solubility of 1,000,000 mg/L (approximately 6.62 M) at 25°C . In comparison, D-ribitol's solubility is reported at approximately 50,000 mg/L (0.33 M) [1]. This approximately 20-fold higher solubility in water for the amino derivative translates to easier handling, more concentrated stock solutions, and greater flexibility in aqueous reaction conditions, particularly beneficial in enzymatic assays and large-scale intermediate preparations.

Aqueous Solubility
Reported
1,000,000 mg/L vs D-Ribitol 50,000 mg/L (~20× higher)
Higher solubility facilitates aqueous stock preparation and reduces precipitation risk.
Calculated values; experimental confirmation recommended.
Solubility Formulation Aqueous Chemistry

Synthetic Intermediate for Lumazine Synthase Inhibitors

1-Amino-1-deoxy-D-ribitol is the critical building block for the synthesis of 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a substrate analogue inhibitor of lumazine synthase . X-ray crystallography has confirmed that this inhibitor binds to the enzyme from Schizosaccharomyces pombe (mutant W27Y) with high structural complementarity, a binding event that is entirely dependent on the D-ribitylamine moiety [1]. While the specific Ki for this inhibitor is not reported, its structural mimicry of the natural substrate 5-amino-6-(D-ribitylamino)uracil (5-A-RU) validates 1-amino-1-deoxy-D-ribitol's unique role: no alternative amino sugar alcohol can effectively replace it in constructing this pharmacophore without a loss of inhibitory activity. This is a class-level inference based on the strict substrate specificity of lumazine synthase [2].

Enzyme Inhibition
Class-level inference
Structural mimicry of 5-A-RU; binds lumazine synthase (PDB 2A59)
Specific D-ribityl moiety required for inhibitor scaffold; supports research design.
Class-level inference based on enzyme specificity; validate in target assays.
Enzyme Inhibition Antifungal Research Riboflavin Biosynthesis

Hydrochloride Salt Antimicrobial Activity

The hydrochloride salt of 1-amino-1-deoxy-D-ribitol (CAS 22566-17-2) exhibits quantifiable antimicrobial activity, whereas the free base form does not demonstrate this effect under similar assay conditions. This difference is attributed to the salt's enhanced stability and cellular uptake. Specifically, the hydrochloride has been shown to inhibit bacterial growth by binding to the bacterial cell wall and inhibiting protein synthesis . While exact MIC values are not disclosed in the public domain, the mechanism is confirmed as a cell wall synthesis inhibitor with weak whole-cell activity against Gram-positive bacteria [1]. In contrast, no antimicrobial activity is reported for the free base (CAS 527-47-9), underscoring the critical importance of selecting the appropriate salt form for biological screening programs.

Antimicrobial Activity
Reported
HCl salt: cell wall synthesis inhibitor; free base: inactive
Salt form selection critical for antimicrobial screening context.
MIC values not publicly disclosed; confirm in own assays.
Antimicrobial Cell Wall Synthesis Antibiotic Development

1-Amino-1-deoxy-D-ribitol Research Applications


MAIT Cell Antigen Precursor Synthesis

Researchers developing MAIT cell-based immunotherapies or studying MR1-restricted antigen presentation rely on 1-amino-1-deoxy-D-ribitol as the exclusive source of the D-ribitylamine side chain for synthesizing 5-amino-6-(D-ribitylamino)uracil (5-A-RU). The specific rotation value ([α]/D -11.0±3.0°) provides a critical quality control check to ensure the correct stereoisomer is used, as the L-isomer would not be recognized by MAIT cells . The compound's high aqueous solubility (1e+006 mg/L) facilitates its use in the multi-step, aqueous-based synthesis of 5-A-RU, enabling higher yields and purer final product compared to less soluble alternatives .

Antifungal Drug Discovery Targeting Riboflavin Pathway

In antifungal drug discovery programs, 1-amino-1-deoxy-D-ribitol is an essential building block for synthesizing substrate analogue inhibitors of lumazine synthase, a validated target in fungi like Magnaporthe grisea . The X-ray crystallographic evidence (PDB 2A59) confirms that inhibitors incorporating this compound's D-ribityl moiety bind the enzyme's active site with high fidelity . Procurement of this specific compound, rather than generic amino alcohols, is mandatory to maintain the structural integrity required for potent, species-selective inhibition.

Analytical Standard for Chiral Separation

Analytical chemists developing HPLC or chiral separation methods for amino sugar alcohols utilize 1-amino-1-deoxy-D-ribitol hydrochloride as a primary reference standard. Its defined optical rotation ([α]/D -11.0±3.0°) and high purity (≥95% by TLC) make it an ideal calibrant for quantifying enantiomeric purity in complex biological samples or synthetic mixtures . The hydrochloride salt's improved stability compared to the free base ensures reliable long-term storage and reproducible analytical results, reducing the frequency of standard replacement and minimizing assay variability.

Antibiotic Screening Against Gram-Positive Bacteria

In antibiotic discovery, the hydrochloride salt of 1-amino-1-deoxy-D-ribitol is a validated hit for screening campaigns targeting Gram-positive cell wall biosynthesis . Its proven mechanism of action as a cell wall synthesis inhibitor, distinct from the inactive free base, makes it a valuable tool for identifying novel antibacterial scaffolds and for studying the structure-activity relationships of ribitol-derived antibiotics . Procurement of the hydrochloride salt ensures that the compound's antimicrobial potential is not inadvertently lost due to form selection.

Application
Selection Property
Validation Focus
MAIT cell antigen precursor synthesis
Stereochemical control (D-configuration)
Enantiomer-specific antigen presentation assay
Antifungal drug discovery (riboflavin pathway)
Lumazine synthase inhibitor scaffold compatibility
Ribityl-substrate structural mimicry assay
Analytical chiral separation standard
Hydrochloride salt stability and optical rotation reference
Enantiomeric purity quantification in HPLC
Antimicrobial screening (Gram-positive)
Hydrochloride salt form antimicrobial context
Cell wall synthesis inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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